molecular formula C13H20N2O4S B5725991 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide

Cat. No. B5725991
M. Wt: 300.38 g/mol
InChI Key: KURLSPCUTGYKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as phosphodiesterase type 5 inhibitors, which are commonly used to treat erectile dysfunction. However, recent studies have shown that BAY 41-2272 has a much broader range of applications, including the treatment of pulmonary hypertension, cancer, and neurological disorders.

Mechanism of Action

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 works by inhibiting the enzyme phosphodiesterase type 5, which is responsible for breaking down cyclic guanosine monophosphate (cGMP) in the body. By inhibiting this enzyme, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 increases the levels of cGMP, which leads to relaxation of smooth muscle cells and improved blood flow.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has a number of biochemical and physiological effects on the body. In addition to its vasodilatory effects, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has been shown to reduce inflammation, inhibit platelet aggregation, and improve endothelial function. It also has a positive effect on the cardiovascular system, reducing blood pressure and improving cardiac output.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 in lab experiments is its ability to selectively inhibit phosphodiesterase type 5, making it a useful tool for studying the effects of cGMP on various physiological processes. However, like all drugs, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has limitations in terms of its specificity and potential off-target effects. It is important to carefully design experiments and controls to ensure that any observed effects are due to the specific action of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272.

Future Directions

There are numerous potential future directions for research involving N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272. One area of interest is the development of new and more specific phosphodiesterase type 5 inhibitors for the treatment of various medical conditions. Another area of interest is the use of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 in combination with other drugs or therapies to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 and its potential effects on various physiological systems.

Synthesis Methods

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 can be synthesized using a multi-step process involving the reaction of 2-methoxyacetic acid with 4-nitrobenzenesulfonyl chloride, followed by reduction with hydrogen gas and the addition of tert-butylamine. The final product is purified using chromatography techniques to obtain a highly pure form of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272.

Scientific Research Applications

N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has been extensively studied for its potential therapeutic applications in various medical fields. In pulmonary hypertension, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has been shown to relax pulmonary arteries and improve blood flow, leading to a reduction in pulmonary arterial pressure. In cancer research, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has been shown to improve cognitive function and reduce inflammation in the brain.

properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)15-20(17,18)11-7-5-10(6-8-11)14-12(16)9-19-4/h5-8,15H,9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURLSPCUTGYKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide

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